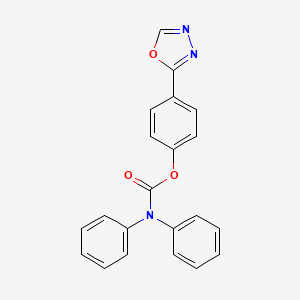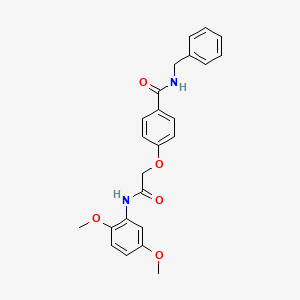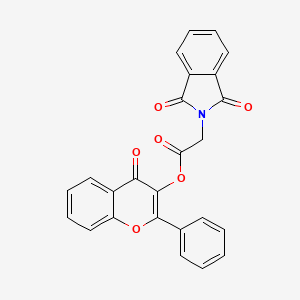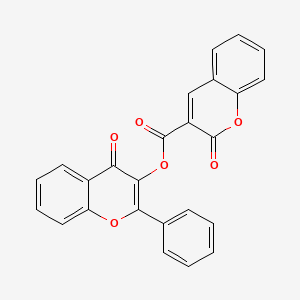
4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate
Overview
Description
4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate is a compound that features a 1,3,4-oxadiazole ring attached to a phenyl group, which is further linked to a diphenylcarbamate moiety
Mechanism of Action
Target of Action
Compounds containing the 1,3,4-oxadiazole moiety have been reported to exhibit inhibitory activity against various enzymes and receptors . For instance, some 1,3,4-oxadiazole derivatives have been found to inhibit the epidermal growth factor receptor (EGFR) and acetylcholinesterase .
Mode of Action
For instance, some 1,3,4-oxadiazole derivatives have demonstrated robust inhibitory effects against the EGFR wild-type enzyme .
Biochemical Pathways
For example, some 1,3,4-oxadiazole derivatives have been found to regulate the NF-κB signaling pathway .
Pharmacokinetics
In silico sadme calculations conducted on similar compounds have shown good hydrophilicity, suggesting favorable pharmacokinetic properties .
Result of Action
Similar compounds have shown significant anticancer activity, with some compounds exhibiting superior potency compared to established anticancer drugs .
Action Environment
For instance, the fluorescence response of some oxadiazole derivatives towards common nitro-explosive components has been observed .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate typically involves the following steps:
Formation of 1,3,4-Oxadiazole Ring: The 1,3,4-oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Attachment to Phenyl Group: The oxadiazole ring is then attached to a phenyl group through a nucleophilic substitution reaction.
Formation of Diphenylcarbamate: The final step involves the reaction of the phenyl oxadiazole derivative with diphenylcarbamoyl chloride in the presence of a base such as triethylamine to form the diphenylcarbamate ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially opening it to form hydrazine derivatives.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄); halogenation using bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl₃).
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Hydrazine derivatives and partially reduced oxadiazole rings.
Substitution: Nitro, halo, or other substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(1,3,4-oxadiazol-2-yl)phenyl diphenylcarbamate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been studied for its anticonvulsant, antimicrobial, and anticancer properties . The presence of the oxadiazole ring is particularly significant as it is known to enhance the biological activity of compounds.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(1,3,4-Oxadiazol-2-yl)phenyl diphenylcarbamate: vs. : The thiadiazole analog has a sulfur atom replacing the oxygen in the oxadiazole ring, which can alter its biological activity and chemical reactivity.
This compound: vs. : The triazole analog has a different ring structure, which can affect its binding affinity to biological targets and its overall pharmacokinetic properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of the oxadiazole ring and diphenylcarbamate moiety, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable scaffold for drug development and other applications.
Properties
IUPAC Name |
[4-(1,3,4-oxadiazol-2-yl)phenyl] N,N-diphenylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N3O3/c25-21(27-19-13-11-16(12-14-19)20-23-22-15-26-20)24(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEHDECVGTLMHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)OC3=CC=C(C=C3)C4=NN=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B3470885.png)

![N-(4-chlorophenyl)-4-[2-(2,5-dimethoxyanilino)-2-oxoethoxy]benzamide](/img/structure/B3470894.png)
![4-{2-[(3,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(2,5-dimethylphenyl)benzamide](/img/structure/B3470898.png)
![4-[2-(2-methoxyanilino)-2-oxoethoxy]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3470901.png)
![N-(2,4-dimethylphenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide](/img/structure/B3470908.png)
![N-(2-chlorophenyl)-4-[2-oxo-2-(4-phenoxyanilino)ethoxy]benzamide](/img/structure/B3470911.png)
![N-(2,5-dimethoxyphenyl)-2-[3-(2-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetamide](/img/structure/B3470915.png)
![Propan-2-yl 5-methyl-4-oxo-3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3470921.png)
![N-benzyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3470934.png)
![N-(3,5-dichlorophenyl)-2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B3470941.png)
![2-(6-methyl-4-oxo-5-phenylthieno[2,3-d]pyrimidin-3-yl)-N-(4-phenoxyphenyl)acetamide](/img/structure/B3470943.png)


